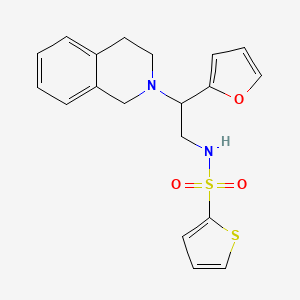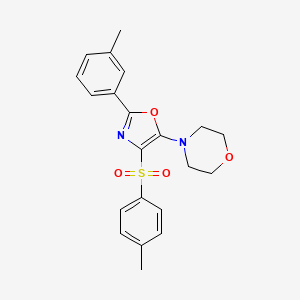
4-(2-(间甲苯基)-4-甲苯磺酰氧唑-5-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxazole ring, which is further substituted with a tolyl group and a tosyl group
科学研究应用
4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of advanced materials, including polymers and catalysts.
作用机制
Target of Action
For instance, thiazolidinediones, a class of compounds synthesized using morpholine as a catalyst, have been reported to bind with the gamma form of the peroxisome proliferator-activated receptor-γ (PPARγ) .
Mode of Action
It’s worth noting that morpholine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Compounds containing morpholine structures have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Compounds containing morpholine structures have been associated with a wide range of biological activities, indicating that they can induce various molecular and cellular changes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Tolyl Group: The tolyl group can be introduced via Friedel-Crafts alkylation using toluene and a suitable catalyst like aluminum chloride.
Tosylation: The tosyl group is introduced by reacting the oxazole derivative with tosyl chloride in the presence of a base such as pyridine.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the oxazole ring or the tosyl group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
相似化合物的比较
- 4-(2-(m-Tolyl)-4-methyloxazol-5-yl)morpholine
- 4-(2-(m-Tolyl)-4-chloroxazol-5-yl)morpholine
- 4-(2-(m-Tolyl)-4-nitrooxazol-5-yl)morpholine
Comparison:
- Uniqueness: The presence of the tosyl group in 4-(2-(m-Tolyl)-4-tosyloxazol-5-yl)morpholine imparts unique chemical reactivity and biological activity compared to its analogs.
- Reactivity: The tosyl group enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Biological Activity: The compound’s biological activity can be fine-tuned by modifying the substituents on the oxazole ring, allowing for the development of targeted therapeutic agents.
属性
IUPAC Name |
4-[2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-6-8-18(9-7-15)28(24,25)20-21(23-10-12-26-13-11-23)27-19(22-20)17-5-3-4-16(2)14-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPFRBJFSLWIDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)
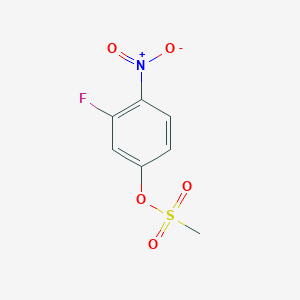
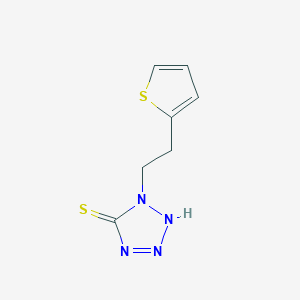
![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)
![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)
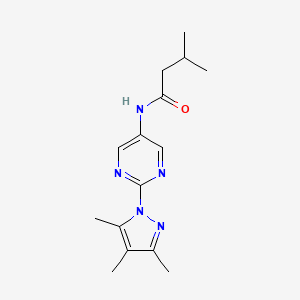
![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)
